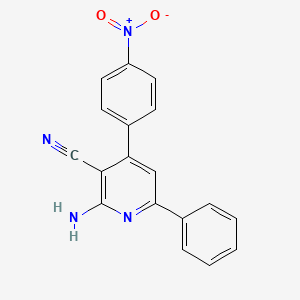![molecular formula C14H15Cl2N3OS B5621372 3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B5621372.png)
3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide involves complex reactions, including the formation of heterocycles and the introduction of functional groups that influence the molecular structure and reactivity. A related synthesis involves the condensation of thiobenzamide with diazo compounds, leading to various thiazole derivatives through 1,5-dipolar electrocyclization or 1,3-dipolar electrocyclization reactions, showcasing the synthetic flexibility in generating structurally complex molecules with potential biological activities (Egli, Linden, & Heimgartner, 2007).
Molecular Structure Analysis
The molecular structure of compounds containing dimethylamino and thiazol-4-yl groups is often characterized by X-ray crystallography, revealing intricate details about their crystal packing and molecular conformations. For instance, the crystal structure determination of related compounds has shown that electrostatic interactions and hydrogen bonding play a crucial role in stabilizing the molecular arrangement in the solid state, offering insights into how substitution patterns affect molecular geometry and intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest are diverse, reflecting its reactivity towards various reagents and conditions. The presence of both dimethylamino and thiazol-4-yl groups can influence its reactivity, leading to the formation of new bonds and structures. For example, the reductive chemistry of thiadiazoles, a structurally related class, involves electron addition and reduction processes that are crucial for understanding the compound's reactivity and potential as a bioreductive drug (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Investigations into related compounds have elucidated the impact of molecular modifications on these physical properties, providing a basis for predicting the behavior of our compound of interest in various environments (Yang, 2011).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for understanding the compound's interactions at the molecular level. Studies on similar compounds have highlighted how structural elements such as the dimethylamino and thiazol-4-yl groups affect these properties, influencing potential biological activity and interaction with biomolecules (Zhurakulov et al., 2022).
Propiedades
IUPAC Name |
3,5-dichloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-8-11(15)4-9(5-12(8)16)13(20)17-6-10-7-21-14(18-10)19(2)3/h4-5,7H,6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYXNVGTVDARIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCC2=CSC(=N2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)
![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)
![1-(cyclopropylcarbonyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5621302.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)
![2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)
![N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5621321.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5621335.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]acetamide](/img/structure/B5621352.png)



![2,3-dimethyl-6-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5621384.png)
![4-{[(3-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5621385.png)